2,2,2-Trideuterio-1-phenylethanol
Overview
Description
2,2,2-Trideuterio-1-phenylethanol is a deuterated analog of 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance. 2-PE is widely used in the cosmetic, perfume, and food industries. The deuterated version would have similar chemical properties but with the presence of deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in the molecule. This substitution can be useful in various scientific studies, such as nuclear magnetic resonance (NMR) spectroscopy, where the deuterium can act as a non-radioactive label to track chemical processes or to reduce the exchange with protium in certain experimental conditions .
Synthesis Analysis
The synthesis of deuterated compounds typically involves the use of deuterium-labeled reagents or solvents. In the case of 2,2,2-Trideuterio-1-phenylethanol, a potential synthesis route could involve the deprotonation of a related compound, such as pentaphenylethane, followed by deuteration with a deuterium-labeled reagent like CD3OD. This method is suggested by the synthesis of 2-deuteropentaphenylethane as described in the literature . However, the specific synthesis of 2,2,2-Trideuterio-1-phenylethanol is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of 2-phenylethanol and its analogs can be studied using X-ray crystallography and spectroscopy. For example, the structure of 1,1,2,2-tetraphenylethane-1,2-diol and its molecular inclusion complex with dimethylsulphoxide (DMSO) has been elucidated using X-ray crystallography . Similarly, the conformational analysis of 1,1,2-tribromo-2-phenylethane provides insights into the rotational isomers and the orientation of the phenyl group in relation to the vicinal carbon-bromine bonds . These studies contribute to the understanding of the molecular structure and conformational dynamics of phenylethane derivatives, which would be relevant to 2,2,2-Trideuterio-1-phenylethanol.
Chemical Reactions Analysis
The chemical reactions involving 2-phenylethanol and its derivatives can be complex, as indicated by the study of specific and nonspecific interactions in 2-phenylethanol and its 1:1 complex with argon . The research demonstrates that the gauche structure of 2-phenylethanol is the most abundant, which is stabilized by an intramolecular pi-hydrogen bond. The presence of deuterium in 2,2,2-Trideuterio-1-phenylethanol would likely affect the reaction dynamics and the strength of hydrogen bonding due to the isotope effect, which could be an area of interest for further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylethanol have been investigated through various spectroscopic techniques. For instance, UV-UV and IR-UV ion-dip spectroscopy, coupled with ab initio computation, have been used to study the structures of 2-phenylethanol and its hydrated complexes . These studies reveal the presence of intramolecular hydrogen bonding and the effects of water complexation on the molecular conformation. The deuterated version, 2,2,2-Trideuterio-1-phenylethanol, would exhibit similar properties, but the replacement of hydrogen with deuterium could lead to differences in vibrational spectra and bonding interactions due to the heavier mass of deuterium.
Scientific Research Applications
Mass Spectrometry Applications : The mass spectra of 1-phenylethanol and its deuterated analogues, including 2,2,2-Trideuterio-1-phenylethanol, provide insights into the molecular ion composition and fragmentation patterns. These studies are crucial for understanding the structural and electronic properties of these compounds (Nibbering & Boer, 1968).
Stereochemistry in Chemical Reactions : Research on the reduction of 1-phenylethanol by boron trifluoride-triethylsilane systems, including its deuterated forms, sheds light on the kinetic hydrogen-deuterium isotope effects and the stereochemistry of these reactions (Smonou & Orfanopoulos, 1988).
Biotechnological Production : Studies have been conducted on the biotechnological production of 2-phenylethanol, an important aromatic alcohol with a rose-like fragrance. These investigations focus on microbial transformation processes as an environmentally friendly and "natural" method of production (Hua & Xu, 2011).
Molecular Shape Determination : The shape of molecules like 2-phenylethanol has been determined using Stark-modulated free jet microwave spectroscopy. This research is pivotal for understanding the conformational properties of such compounds (Godfrey, Jorissen, & Brown, 1999).
Chemical Synthesis Methods : Research into the preparation of deuteriated 1-phenylethanols, including 2,2,2-Trideuterio-1-phenylethanol, through reductive dehalogenation, highlights methods for achieving high isotopic purity and yield in chemical synthesis (Tashiro, Mataka, Nakamura, & Nakayama, 1988).
Conformational Studies and Hydration Effects : Investigations into the conformations of 2-phenylethanol and its hydrated complexes using spectroscopy techniques provide valuable information about the molecular structure and interactions with water (Mons, Robertson, Snoek, & Simons, 1999).
Kinetic Isotope Effects in Oxidation Reactions : Studies on the oxidation reactions of compounds like 2,2,2-Trideuterio-1-phenylethanol reveal significant kinetic deuterium isotope effects, suggesting hydrogen-transfer mechanisms with tunneling (Thibblin, 1995).
properties
IUPAC Name |
2,2,2-trideuterio-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575820 | |
Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trideuterio-1-phenylethanol | |
CAS RN |
17537-32-5 | |
Record name | α-(Methyl-d3)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17537-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17537-32-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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